Computational Physicochemical Profile: XLogP3 and TPSA Comparison Against the 6-Dimethylamino Analog
The target compound (6-methoxy) exhibits a computed XLogP3 of 1.1, compared to 1.7 for the direct analog 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 2034582-74-4) [1]. The target compound's TPSA is 92.4 Ų versus 98.8 Ų for the dimethylamino congener [1]. This -0.6 log unit shift in lipophilicity and -6.4 Ų reduction in polar surface area indicate that the methoxy variant is less permeable but potentially more soluble, a critical trade-off in CNS vs. systemic exposure design.
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 92.4 Ų |
| Comparator Or Baseline | 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide: XLogP3 = 1.7; TPSA = 98.8 Ų |
| Quantified Difference | ΔXLogP3 = -0.6; ΔTPSA = -6.4 Ų |
| Conditions | Value computed via PubChem XLogP3 model based on SMILES from InChI Key ZDTHSISNIRORQB-UHFFFAOYSA-N; comparator data sourced from Kuujia computed properties [1] |
Why This Matters
For procurement in CNS-targeted libraries, the lower XLogP3 of the methoxy compound may reduce P-glycoprotein efflux susceptibility compared to the more lipophilic dimethylamino analog, a parameter that directly influences hit progression decisions.
- [1] Kuujia. 'Cas no 2034582-74-4 (3-{6-(dimethylamino)pyridazin-3-yloxy}-N-(thiophen-2-yl)pyrrolidine-1-carboxamide).' Accessible at: https://www.kuujia.com/cas-2034582-74-4.html. View Source
